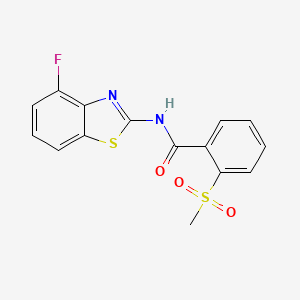
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (FMB) is an important synthetic compound that has been widely used in scientific research and drug discovery. FMB is a small molecule compound that is highly soluble in water and exhibits a wide range of biological activities in various cell types. FMB has been studied extensively for its potential therapeutic applications, including its ability to modulate various biochemical and physiological processes. In addition, FMB has been used as a tool for studying the structure and function of proteins, as well as for understanding the mechanisms of action of drugs.
科学的研究の応用
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been widely used in scientific research and drug discovery. It has been used as a tool for studying the structure and function of proteins, as well as for understanding the mechanisms of action of drugs. This compound has also been used to study the effects of drugs on various biochemical pathways, as well as for the development of new drugs. In addition, this compound has been used to study the effects of various environmental pollutants on human health.
作用機序
The exact mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and modulates their activity, leading to changes in the biochemical and physiological processes that are regulated by these proteins. This compound has been shown to bind to enzymes, receptors, and other proteins, and to affect their activity.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, to modulate the activity of certain receptors, and to affect the expression of certain genes. In addition, this compound has been shown to modulate the activity of certain hormones, such as insulin and glucagon.
実験室実験の利点と制限
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in a laboratory setting. In addition, this compound is relatively inexpensive and can be easily synthesized in large quantities. However, this compound has some limitations for use in laboratory experiments. It is not as stable as other synthetic compounds, and its activity can be affected by pH changes and other environmental conditions.
将来の方向性
There are a number of potential future directions for the use of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide in scientific research and drug discovery. This compound could be used to study the effects of various environmental pollutants on human health, as well as to develop new drugs for the treatment of various diseases. In addition, this compound could be used to study the structure and function of proteins, as well as to understand the mechanisms of action of drugs. Finally, this compound could be used to study the effects of various drugs on biochemical pathways, as well as to develop new drugs with improved therapeutic efficacy.
合成法
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can be synthesized by a two-step process, starting with the reaction of 4-fluoro-1,3-benzothiazole with 2-methanesulfonylbenzamide in the presence of an acid catalyst. The resulting product is then treated with a base to form the desired this compound. The synthesis of this compound is relatively straightforward and can be easily scaled up for larger scale production.
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)12-8-3-2-5-9(12)14(19)18-15-17-13-10(16)6-4-7-11(13)22-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGICBYXYQNJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6510184.png)
![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6510192.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6510193.png)
![2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510198.png)
![ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510204.png)
![ethyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510206.png)
![N-[(4-chlorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6510213.png)
![N-[3-(propan-2-yloxy)propyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6510217.png)
![N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6510220.png)
![N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510247.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510248.png)
![3-(2,3-dihydro-1H-indole-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6510258.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B6510267.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6510274.png)